molecular formula C5H4FN5O B1496779 8-Fluoroguanine CAS No. 28128-36-1

8-Fluoroguanine

Cat. No.: B1496779
CAS No.: 28128-36-1
M. Wt: 169.12 g/mol
InChI Key: GBSSBTKECSBHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroguanine is a fluorinated purine analog that serves as a critical building block in medicinal chemistry for the development of novel nucleoside and nucleotide therapeutics. The strategic incorporation of fluorine into nucleobases is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of nucleoside analogs . This modification can significantly alter the electronic properties and conformation of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles . Fluorinated nucleosides are a cornerstone of antiviral and anticancer drug discovery . Researchers utilize this compound as a key synthon in the convergent synthesis of fluorinated nucleosides, where a fluorinated base is coupled with a sugar moiety . This approach is fundamental for creating compounds that target viral polymerases and key cellular enzymes involved in DNA synthesis, such as thymidylate synthase and ribonucleotide diphosphate reductase . The resulting analogs can act as chain terminators or inhibit essential enzymes, thereby halting the replication of viruses or the proliferation of cancer cells . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-fluoro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSBTKECSBHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433102
Record name 8-fluoroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-36-1
Record name 8-fluoroguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Fluoroguanine and Its Molecular Analogs

Direct Fluorination Approaches to the Guanine (B1146940) Core

Direct fluorination involves the reaction of a guanine substrate with a potent electrophilic fluorine source. This approach is valued for its directness, potentially reducing the number of synthetic steps required.

A significant breakthrough in the synthesis of 8-fluoropurine derivatives was the development of a method using dilute elemental fluorine (F₂). osti.govresearchgate.net Research has demonstrated that the direct fluorination of substituted guanine derivatives can be achieved with notable regioselectivity, specifically targeting the C8-position of the purine (B94841) ring. acs.orgfigshare.comnih.gov When guanine derivatives are reacted with a dilute mixture of elemental fluorine, typically 1% in an inert gas like helium, a clean reaction occurs, leading to the formation of the corresponding 8-fluoro derivative. researchgate.net This one-step procedure provides a facile and efficient entry to 8-fluoroguanine compounds, which were previously difficult to access. osti.govresearchgate.net The electrophilic fluorination process has a broad scope and is applicable to various purine derivatives. researchgate.net

The efficiency and yield of the direct fluorination of guanine derivatives with elemental fluorine are highly dependent on the reaction conditions, particularly the choice of solvent and the presence of protecting groups. researchgate.net The use of a dilute mixture of fluorine gas is crucial for controlling the high reactivity of elemental fluorine. osti.govsolvay.com

Research indicates that fluorination yields are significantly influenced by the solvent system. For instance, when peracetylated, masked guanosine (B1672433) is treated with elemental fluorine in solvents like chloroform (B151607) (CHCl₃), acetonitrile (B52724) (MeCN), or nitromethane (B149229) (MeNO₂), the desired C8-fluoroguanosine is obtained. researchgate.net Chloroform is often the preferred solvent for these reactions involving protected purines, affording isolated yields of approximately 30%. researchgate.net In contrast, fluorination of unprotected purines in solvents such as ethanol (B145695) (EtOH) results in substantially lower yields, often less than 10%. researchgate.net The optimization of process parameters such as reagent concentration, reaction temperature, and reaction time is essential to maximize the yield of the target compound while minimizing side reactions. solvay.com

Table 1: Effect of Solvent and Protection on Direct Fluorination Yields

Guanine Substrate Solvent Fluorination Yield Reference
Protected Purines Chloroform (CHCl₃) ~30% researchgate.net

This table illustrates the impact of the solvent and the use of protecting groups on the yield of the direct fluorination reaction with elemental fluorine.

Despite its effectiveness, the use of elemental fluorine in organic synthesis presents considerable challenges due to its extreme reactivity and toxicity. mt.comnumberanalytics.com Elemental fluorine is a highly corrosive, pale yellow gas that reacts aggressively, and sometimes explosively, with most organic compounds, even at room temperature. numberanalytics.comacs.org Its high toxicity necessitates the use of specialized equipment and stringent safety protocols to prevent exposure. numberanalytics.comnumberanalytics.com

The inherent reactivity of F₂ makes it difficult to control reaction specificity, often leading to side reactions and the formation of unwanted byproducts. mt.com Therefore, careful control of reaction conditions is paramount. numberanalytics.com Handling fluorine requires materials that are resistant to its corrosive nature, and systems must be passivated before use. solvay.com Continuous flow chemistry has emerged as a safer method for performing hazardous reactions with reagents like fluorine gas, allowing for better control and minimizing risks. acs.org

Optimization of Reaction Conditions and Solvent Systems

Metalation-Electrophilic Fluorination Strategies

As an alternative to the hazardous direct use of elemental fluorine, multi-step strategies involving metalation followed by treatment with a milder electrophilic fluorinating agent have been developed. These methods offer greater control over the reaction.

A prominent metalation-fluorination strategy involves the use of a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to selectively deprotonate the C8-position of a protected guanosine derivative. mdpi.comresearchgate.net LDA is a powerful base capable of abstracting the relatively acidic C8-proton, generating a lithiated intermediate. scispace.comvapourtec.com This intermediate is then quenched with an electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI). mdpi.comresearchgate.net

In a typical procedure, the protected guanosine derivative is dissolved in a dry solvent like toluene (B28343) and cooled to a low temperature, such as -78 °C. mdpi.com LDA is then added slowly to effect the deprotonation over a couple of hours. Following this, NFSI is introduced to the reaction mixture to deliver the fluorine atom to the C8-position. mdpi.com This method has been successfully used to synthesize protected 8-fluoro deoxyguanosine derivatives, although often in low to moderate yields. mdpi.comresearchgate.net

The success of the metalation-electrophilic fluorination strategy is critically dependent on the nature of the protecting groups on the nucleobase. mdpi.comresearchgate.netumich.edu These groups must be stable to the strongly basic conditions of the LDA treatment while also directing the regioselectivity of the deprotonation. umich.edu

Research has shown that the choice of the N-protecting group on the guanine base is crucial for the efficacy of the fluorination. For example, a 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine substrate undergoes successful fluorination at the C8 position using LDA and NFSI. mdpi.comresearchgate.net However, when the N-2-isobutyryl group is replaced with an N-2-(N,N-dimethylformamidine) group, the same reaction fails to produce the desired 8-fluoro product. mdpi.comresearchgate.net This highlights the profound electronic and steric influence that protecting groups exert on the reactivity of the guanine core during this synthetic sequence. The protecting groups must not only endure the reaction conditions but also facilitate the desired chemical transformation. umich.edu

Table 2: Influence of N-Protecting Group on LDA/NFSI Fluorination

N-Protecting Group Guanine Substrate Outcome Reference
Isobutyryl 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine Successful Fluorination mdpi.comresearchgate.net

This table compares the outcome of the fluorination reaction using LDA and NFSI based on the N-protecting group on the guanine derivative.

Stereo- and Regiochemical Control in Fluorinated Purine Nucleoside Synthesis

Achieving precise stereo- and regiochemical control is a cornerstone of nucleoside synthesis. The goal is typically the formation of a β-anomer, where the nucleobase is on the same side of the sugar ring as the C5' substituent, as this is the configuration found in natural nucleic acids. In many nucleoside syntheses, the stereochemical outcome at the anomeric carbon (C1') is directed by a participating group at the C2' position of the sugar, a phenomenon known as anchimeric assistance. However, this is not always straightforward, and achieving selectivity remains a significant challenge, particularly for 2'-deoxyribosides which lack a C2' participating group. researchgate.net

For the synthesis of this compound nucleosides, regioselectivity—the specific placement of the fluorine atom at the C8 position—is paramount. Direct fluorination of guanosine derivatives has been demonstrated. One notable method involves a metalation-electrophilic fluorination sequence. mdpi.com In this approach, a suitably protected guanosine derivative is treated with a strong base like lithium diisopropylamide (LDA) to deprotonate the C8 position, creating a lithiated intermediate. This species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom specifically at the C8 position. mdpi.com This strategy, however, requires careful selection of protecting groups, as guanosine derivatives must be protected at the O-6 position for the reaction to be successful. mdpi.commdpi.com Alternative strategies in nucleoside chemistry, such as those employing acyclic precursors or utilizing specific additives to direct cyclization, have been developed to overcome the challenges of stereocontrol, especially for synthetically difficult scaffolds like 1',2'-cis nucleosides. mcgill.ca

Radiosynthetic Pathways for Isotopic Labeling

The ability to label this compound with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) is crucial for its use as a molecular probe in non-invasive imaging techniques. The short half-life of ¹⁸F (approximately 109.7 minutes) necessitates rapid and efficient radiosynthetic methods. numberanalytics.com Generally, ¹⁸F can be incorporated via nucleophilic or electrophilic pathways. researchgate.net Nucleophilic fluorination using [¹⁸F]fluoride is often preferred due to the high specific activity achievable, though it can require harsh reaction conditions. researchgate.net Electrophilic fluorination, using reagents like gaseous [¹⁸F]F₂, offers an alternative route. nih.gov

A direct radiofluorination method has been developed for preparing 8-[¹⁸F]fluoroguanine derivatives for use as PET imaging probes. osti.govnih.gov This method utilizes electrophilic [¹⁸F]F₂ gas to directly fluorinate precursor molecules. osti.gov The reaction has been successfully applied to a range of guanine-based antiviral drugs and guanosine itself. For example, the radiofluorination of ganciclovir (B1264) with [¹⁸F]F₂ in absolute ethanol with tetraethylammonium (B1195904) hydroxide (B78521) yielded 8-[¹⁸F]fluoroganciclovir. osti.govnih.gov This same approach was used to synthesize other important PET probes from their respective precursors. osti.govnih.gov

Table 1: Synthesis of 8-[¹⁸F]Fluoroguanine Derivatives via Direct Radiofluorination

Precursor Synthesized 8-[¹⁸F]Fluoroguanine Derivative
Ganciclovir 8-[¹⁸F]Fluoroganciclovir
Penciclovir (B1679225) 8-[¹⁸F]Fluoropenciclovir
Acyclovir (B1169) 8-[¹⁸F]Fluoroacyclovir
Guanosine 8-[¹⁸F]Fluoroguanosine

Data sourced from Namavari et al., 2000. osti.govnih.gov

The design of the precursor molecule is critical for the success and efficiency of radiosynthesis. In the direct electrophilic fluorination with [¹⁸F]F₂, the precursors are the non-fluorinated parent molecules themselves, such as acyclovir, penciclovir, and ganciclovir. osti.gov While this method provides direct access to the desired 8-[¹⁸F]fluorinated products, the reported radiochemical yields are notably low. The synthesis of 8-[¹⁸F]fluoroganciclovir, for instance, resulted in an approximate radiochemical yield of only 1%. osti.govnih.gov

This low efficiency is a known challenge associated with the use of [¹⁸F]F₂ for electrophilic fluorination. The process inherently produces a theoretical maximum of 50% radiochemical yield and results in a lower specific activity compared to nucleophilic methods because carrier ¹⁹F-F₂ gas is required to recover the radioisotope from the cyclotron target. nih.gov The development of more efficient labeling strategies, potentially through novel precursor design that facilitates nucleophilic substitution or through improved purification methods like "fluorination on Sep-Pak," remains an active area of research to improve yields and make these valuable PET tracers more accessible. mdpi.com

Synthesis of 8-[18F]Fluoroguanine Derivatives for Positron Emission Tomography (PET)

Synthetic Challenges in Oligonucleotide Incorporation

The incorporation of modified bases like this compound into synthetic DNA or RNA oligonucleotides is a key step for many of their biological applications. This is typically achieved through phosphoramidite (B1245037) chemistry on a solid-phase synthesizer. However, the unique chemical nature of this compound presents significant challenges to this standard process.

A major obstacle is the instability, or lability, of the C8-F bond in this compound under the standard basic deprotection conditions used in oligonucleotide synthesis. mdpi.com At the end of a synthesis cycle, protecting groups on the nucleobases are typically removed by treatment with a base, such as concentrated aqueous ammonium (B1175870) hydroxide, often at elevated temperatures. metkinenchemistry.com

However, when 8-fluoro-N²-isobutyryl-2′-deoxyguanosine is subjected to these conditions (e.g., concentrated aqueous ammonium hydroxide overnight at 55 °C), it does not yield the desired 8-fluoro-2′-deoxyguanosine. mdpi.comresearchgate.netresearchgate.net Instead, the fluorine atom is displaced, leading to a mixture of unwanted side products, including 8-amino-N²-isobutyryl-2′-deoxyguanosine and C8:5′-O-cyclo-2′-deoxyguanosine. mdpi.comresearchgate.net This efficient defluorination reaction under standard basic protocols prevents the successful isolation of oligonucleotides containing the this compound modification. researchgate.net While the protected nucleoside was found to be sufficiently stable to the acidic conditions (dichloroacetic acid) used for detritylation during the synthetic cycle, its failure to withstand the final deprotection step is a critical limitation. mdpi.comresearchgate.net

The failure to incorporate 8-fluoro-N²-isobutyryl-2′-deoxyguanosine into oligonucleotides using standard phosphoramidite chemistry and deprotection protocols has highlighted the need for new strategies. mdpi.comresearchgate.net Research has shown that attempts to use the corresponding phosphoramidite of this protected nucleoside in solid-phase synthesis did not lead to the formation of the desired 8-fluoro-2′-deoxyguanosine-modified oligonucleotides. mdpi.comresearchgate.net

These findings strongly suggest that the successful incorporation of 8-fluoro-2′-deoxyguanosine requires a multi-faceted approach. Future success will likely depend on the development of an alternative N-protecting group for the guanine base that can be removed under much milder, non-basic conditions that leave the C8-F bond intact. mdpi.comresearchgate.netdntb.gov.ua Concurrently, modified solid-phase synthetic cycles, particularly the final cleavage and deprotection steps, will need to be engineered to be compatible with the chemical sensitivities of the this compound moiety. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
8-fluoro-2'-deoxyguanosine
8-[¹⁸F]Fluoroguanine
8-[¹⁸F]Fluoroganciclovir
8-[¹⁸F]Fluoropenciclovir
8-[¹⁸F]Fluoroacyclovir
8-[¹⁸F]Fluoroguanosine
Ganciclovir
Penciclovir
Acyclovir
Guanosine
Lithium diisopropylamide (LDA)
N-fluorobenzenesulfonimide (NFSI)
8-fluoro-N²-isobutyryl-2′-deoxyguanosine
8-amino-N²-isobutyryl-2′-deoxyguanosine
C8:5′-O-cyclo-2′-deoxyguanosine
Ammonium hydroxide

Formation of Undesired Byproducts during Oligonucleotide Assembly

The incorporation of this compound into DNA sequences via standard automated solid-phase synthesis presents significant challenges due to the lability of the 8-fluoro-2'-deoxyguanosine (8-F-dG) moiety under the conditions required for oligonucleotide assembly. researchgate.net Research into the synthesis of oligonucleotides containing 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine using phosphoramidite chemistry has shown that these attempts often fail to yield the desired final product. researchgate.net This failure is primarily attributed to the instability of the C8-fluorine bond during both the acidic detritylation and basic deprotection steps of the synthesis cycle. researchgate.netmdpi.com

The C8-fluorine bond is susceptible to cleavage under acidic conditions, which are necessary to remove the 5'-dimethoxytrityl (DMTr) protecting group. The stability of 8-fluoro-N-isobutyryl-2′-deoxyguanosine has been tested in various acidic solutions commonly used in oligonucleotide synthesis. While stable in weaker acids, it degrades in the presence of stronger acids like trichloroacetic acid (TCA) and dichloroacetic acid (DCA). researchgate.net

Table 1: Stability of 8-fluoro-N-isobutyryl-2′-deoxyguanosine in Acidic Conditions researchgate.net

Acid in MeOH (3%) Half-Life (minutes)
Trichloroacetic acid (TCA) 10.5
Dichloroacetic acid (DCA) 65.2
Monochloroacetic acid (MCA) 145.8

Data sourced from a study where the nucleoside was subjected to various acidic conditions to assess its stability for solid-phase synthesis.

Based on these findings, DCA is considered more suitable than TCA for the detritylation step in syntheses involving 8-F-dG, though lability remains a concern. researchgate.net

More significant byproduct formation occurs during the final deprotection step, which typically involves treatment with aqueous ammonium hydroxide to cleave the oligonucleotide from the solid support and remove the N-acyl protecting groups. researchgate.netmdpi.com Under these basic conditions, 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine undergoes degradation, leading to a mixture of undesired byproducts instead of the intended 8-fluoro-2′-deoxyguanosine. The primary byproducts identified are:

8-amino-N-2-isobutyryl-2′-deoxyguanosine : Formed via nucleophilic substitution of the fluorine atom by ammonia (B1221849). researchgate.net

C8:5′-O-cyclo-2′-deoxyguanosine : An intramolecular cyclization product. researchgate.net

An addition-elimination (SNAr) mechanism has been proposed for the defluorination reaction in basic media. researchgate.net Furthermore, during the coupling steps of solid-phase synthesis, the use of bases like 2,6-lutidine can potentially lead to the formation of a 2,6-lutidine–guanine adduct. mdpi.com

Collectively, these findings demonstrate that the direct incorporation of 8-F-dG into oligonucleotides is problematic with standard phosphoramidite chemistry protocols. The instability of the fluorinated nucleoside leads to the formation of multiple byproducts, compromising the synthesis of the target oligonucleotide. Successful assembly will likely require the development of alternative, milder N-protecting groups and modified conditions for the solid-phase synthesis cycle. researchgate.net

Conformational Analysis and Molecular Interaction Dynamics of 8 Fluoroguanine

Stereochemical and Torsional Influences of C8-Fluorination

The substitution of a hydrogen atom with fluorine at the C8 position of guanine (B1146940) introduces significant stereochemical and torsional effects, fundamentally altering the molecule's preferred three-dimensional structure. This alteration is primarily due to the larger size and high electronegativity of the fluorine atom compared to hydrogen.

Determination of Preferred Glycosidic Conformation (e.g., Syn Conformation)

The orientation of the purine (B94841) base relative to the sugar moiety around the N-glycosidic bond is described by the torsion angle χ, leading to two major conformations: anti and syn. x3dna.org In its natural state within B-DNA, guanosine (B1672433) predominantly adopts the anti conformation, where the base is positioned away from the sugar ring. colostate.edu However, the introduction of a fluorine atom at the C8 position creates steric hindrance with the sugar ring in the anti conformation. Consequently, 8-fluoroguanosine strongly favors the syn conformation, where the purine base is positioned above the sugar ring. researchgate.netmdpi.com This enforced syn orientation is a characteristic feature of purine nucleosides with bulky substituents at the C8 position and is critical in dictating the types of larger nucleic acid structures it can form. nih.gov For instance, the syn conformation is a key feature of the guanosine residues in left-handed Z-DNA. nih.govcore.ac.uk

Intermolecular Interactions and Hydrogen Bonding Properties

The highly electronegative fluorine atom at the C8 position modifies the electronic character of the guanine base, which in turn affects its interactions with other molecules, including its hydrogen bonding and base stacking behavior.

Analysis of Fluorine's Role in Hydrogen Bond Networks

While fluorine is the most electronegative element and can participate in hydrogen bonds, organic fluorine is generally considered a weak hydrogen bond acceptor. rsc.orgwikipedia.org Its primary influence on the hydrogen bonding of 8-fluoroguanine is often indirect. The electron-withdrawing nature of the fluorine atom can alter the electronic properties and acidity of the entire purine ring system, which may subtly affect the strength of the canonical Watson-Crick hydrogen bonds. nih.gov Although direct C-F···H hydrogen bonds are possible, they are typically weaker than conventional hydrogen bonds involving oxygen or nitrogen. rsc.orgacs.org The role of fluorine in hydrogen bonding within nucleic acid structures remains a subject of ongoing research, with its significance often depending on the specific local environment. nih.govacs.org

Impact on Base Stacking and Nucleic Acid Secondary Structure Stability

Base stacking, the interaction between the aromatic faces of adjacent bases, is a major stabilizing force in the DNA double helix. vaia.comstackexchange.com The incorporation of this compound can have a significant impact on the stability of nucleic acid secondary structures. Due to its enforced syn conformation, this compound disrupts the regular B-form DNA helix, which requires all nucleosides to be in the anti conformation. This disruption leads to a destabilization of the duplex, as it interferes with optimal base stacking. nih.gov However, this same conformational preference can be used to stabilize alternative DNA structures like Z-DNA, where the purine residues are in the syn conformation. nih.gov The altered electronic nature of the fluorinated base also directly affects the electrostatic and van der Waals forces that contribute to stacking energy. biorxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques

A range of sophisticated techniques is necessary to fully characterize the conformational and interaction dynamics of this compound.

X-ray Crystallography provides high-resolution, three-dimensional atomic coordinates of molecules in a crystalline state. units.itmdpi.com This technique has been instrumental in definitively confirming the syn conformation of 8-fluoroguanosine and providing precise details about bond lengths, angles, and intermolecular interactions, including the geometry of any non-canonical hydrogen bonds involving the fluorine atom. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for studying the structure and dynamics of molecules in solution. rsc.org 1H NMR can be used to determine the glycosidic torsion angle and sugar pucker conformation by analyzing nuclear Overhauser effects (NOEs) and scalar coupling constants. researchgate.net Furthermore, 19F NMR is particularly valuable as it provides a direct and sensitive probe of the local electronic environment of the fluorine atom, offering unique insights into its interactions. researchgate.netnih.gov

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for gaining detailed structural and dynamic information about biomolecules, including the modified nucleobase this compound. beilstein-journals.orgnsf.govnih.gov The fluorine atom serves as a sensitive probe due to its 100% natural abundance, high gyromagnetic ratio, and a chemical shift range significantly broader than that of protons, which minimizes signal overlap and simplifies spectral interpretation. lcms.cz

The strategic placement of a fluorine atom at the C-8 position of guanine provides a unique spectroscopic handle to investigate conformational changes, ligand binding, and intermolecular interactions. beilstein-journals.orgresearchgate.net The ¹⁹F chemical shift is highly sensitive to the local electronic environment. lcms.cz Changes in this environment, brought about by alterations in molecular conformation or binding events, result in measurable shifts in the ¹⁹F NMR signal. beilstein-journals.org For instance, studies on 8-fluoroflavins have demonstrated that the ¹⁹F NMR spectra are sensitive to both the oxidation state of the flavin and the binding of ligands, with chemical shift changes of 1.5-5 ppm observed upon ligand complexation. nih.gov

Furthermore, ¹⁹F NMR is a valuable tool for studying the binding of small molecules and proteins to nucleic acids containing this compound. nsf.gov The interaction can be monitored by observing changes in the ¹⁹F chemical shift, line width, and relaxation rates of the this compound residue upon addition of a binding partner. This allows for the characterization of binding affinity, kinetics, and the nature of the interaction. nsf.govnih.gov The sensitivity of ¹⁹F NMR allows for the detection of binding events even at low concentrations. beilstein-journals.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data for 8-Fluoro-Deoxyguanosine Derivatives

CompoundSolvent¹⁹F Chemical Shift (δF) in ppm
3',5'-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2'-deoxyguanosine phosphoramidite (B1245037)CDCl₃-106.27 and -104.28

Data sourced from a study on the synthesis of 8-fluoro-deoxyguanosine derivatives. mdpi.com The two distinct signals are due to the presence of diastereomers.

High-Resolution Mass Spectrometry and Chromatographic Characterization of Synthetic Products

The synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity and purity of the final products. High-resolution mass spectrometry (HRMS) and various chromatographic techniques are indispensable tools in this process. google.comresearchgate.net

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. indiana.eduacs.org This is crucial for confirming the successful incorporation of the fluorine atom into the guanine structure and for distinguishing the desired product from potential side-products or starting materials. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed to ionize the this compound derivatives for mass analysis. mdpi.comgoogle.com For example, the HR-MS (FAB) analysis of a synthesized phosphoramidite of an 8-fluoro-deoxyguanosine derivative found a mass of 858.3787 [M+H]⁺, which was in close agreement with the required mass of 858.3755 for C₄₄H₅₄FN₇O₈P⁺. mdpi.com

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification and the purity assessment of this compound compounds. google.comnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase, allowing for the isolation of the target compound. nih.gov The purity of the isolated fraction can then be assessed by re-injecting a sample and observing a single, sharp peak. HPLC has been instrumental in the purification of various this compound derivatives, including radiolabeled versions for use in imaging studies. google.comnih.gov

Table 2: Characterization Data for an this compound Derivative

Analytical TechniqueObservationInterpretation
High-Resolution Mass Spectrometry (HR-MS)Found: 858.3787 ([M+H]⁺)Confirms the elemental composition C₄₄H₅₄FN₇O₈P⁺ (Required: 858.3755)
High-Performance Liquid Chromatography (HPLC)Single major peak in the chromatogramIndicates high purity of the synthesized compound

Data derived from the synthesis and characterization of 3',5'-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2'-deoxyguanosine phosphoramidite. mdpi.com

Spectroscopic Investigations of Excited-State Proton Transfer and Fluorescence

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. wikipedia.org This phenomenon often results in a large Stokes shift, meaning a significant difference between the absorption and emission maxima, and can lead to dual fluorescence. wikipedia.org While the direct investigation of ESIPT in this compound itself is not extensively documented in the provided context, the principles can be understood from studies on analogous systems like 8-azapurines. mdpi.com

In molecules that undergo ESIPT, the excited state has a different minimum-energy tautomeric form compared to the ground state. wikipedia.org Upon absorption of light, the molecule is promoted to an excited state where proton transfer becomes energetically favorable, leading to the formation of a transient tautomer. This excited tautomer then relaxes to its ground state by emitting a photon, often at a longer wavelength (red-shifted) than would be expected without proton transfer. wikipedia.orgnih.gov

Fluorescence spectroscopy is the primary tool for studying ESIPT. nih.govuci.edu By measuring the excitation and emission spectra, one can identify the characteristic large Stokes shift. wikipedia.org Time-resolved fluorescence spectroscopy can further elucidate the dynamics of the proton transfer process by measuring the lifetime of the excited states and the rise time of the tautomer emission. mdpi.comedinst.com For instance, in studies of 8-azaxanthine, a rise time of 0.4–0.5 ns for the long-wavelength emission was observed, which was equal to the decay of the short-wavelength band, providing evidence for a two-state photo-transformation. mdpi.com

The introduction of a fluorine atom at the 8-position of guanine can influence its photophysical properties. The high electronegativity of fluorine can alter the electron density distribution in the purine ring system, potentially affecting the acidity of nearby protons and the energetics of the excited states. This could, in principle, modulate any intrinsic ESIPT tendencies or other de-excitation pathways. While specific data on this compound's ESIPT is limited in the search results, the study of related fluorinated and aza-substituted purines provides a framework for how such investigations would be conducted and what phenomena might be observed. researchgate.netmdpi.com

Table 3: Key Concepts in the Spectroscopic Study of Excited-State Processes

ConceptDescriptionRelevance to this compound
Excited-State Intramolecular Proton Transfer (ESIPT) A process where a proton moves to a different position within a molecule after it has absorbed light. wikipedia.orgThe fluorine atom could influence the electronic properties and the potential for ESIPT in the guanine ring.
Fluorescence Spectroscopy A technique that measures the light emitted by a substance after it has absorbed light. nih.govfrontiersin.orgUsed to detect the characteristic emission from excited states and potential tautomers. frontiersin.org
Stokes Shift The difference in wavelength or frequency between the absorbed and emitted light. wikipedia.orgAn unusually large Stokes shift can be an indicator of ESIPT. wikipedia.orgnih.gov
Time-Resolved Fluorescence Measures the decay of fluorescence over time after excitation with a short pulse of light. edinst.comCan reveal the kinetics of the proton transfer process. mdpi.com

Biological and Biochemical Functions of 8 Fluoroguanine and Its Derivatives

Utility as Biochemical Probes in Nucleic Acid Research

Fluorescent nucleoside analogs are invaluable tools for investigating the structure, dynamics, and interactions of nucleic acids. researchgate.net They allow for real-time observation of processes such as nucleic acid metabolism and protein-nucleic acid interactions with high sensitivity. researchgate.netfrontiersin.org 8-Fluoroguanine and its derivatives, owing to their structural similarity to natural purines, serve as effective probes in these studies.

Elucidation of Nucleic Acid Metabolism Pathways

This compound derivatives have been instrumental in clarifying the metabolic routes of nucleic acids, particularly the purine (B94841) salvage pathway. nih.govplos.org The salvage pathway is a critical process where purines from degraded nucleic acids are recycled to synthesize new nucleotides. plos.org For instance, radiolabeled this compound derivatives, such as 8-[18F]fluoroguanosine, have been developed to trace these metabolic activities. google.com The ability of these analogs to be processed by enzymes in the salvage pathway, like purine nucleoside phosphorylase (PNP), allows for the visualization and quantification of metabolic fluxes. plos.orggoogle.com Studies have shown that 8-oxoguanine and its derivatives are recognized by salvage enzymes and can be incorporated into both DNA and RNA. nih.gov This understanding has been advanced by tracking radiolabeled analogs through these metabolic routes. nih.gov

The use of these probes helps in understanding how both normal and modified nucleosides are metabolized, which is crucial for comprehending the mechanisms behind mutations and diseases arising from oxidative DNA damage. nih.govnih.gov For example, 8-oxoguanosine, an oxidized form of guanosine (B1672433), is known to cause G:C to T:A transversion mutations. nih.gov Probes designed to selectively detect such modified nucleosides are vital for studying these mutagenic pathways. nih.gov

Enzyme Interaction and Inhibitory Mechanisms

This compound and its derivatives, particularly in their triphosphate forms, are recognized by various viral polymerases and can act as inhibitors. nih.govasm.orgasm.org This inhibitory activity is central to their potential as antiviral agents.

Competitive Inhibition of Viral Transcriptases (e.g., Influenza Virus RNA Polymerase)

The triphosphate form of 2'-deoxy-2'-fluoroguanosine (B44010) (2'-fluoro-dGTP) is a potent competitive inhibitor of the influenza virus RNA polymerase (also known as transcriptase). nih.govasm.orgnih.gov This means that 2'-fluoro-dGTP competes with the natural substrate, guanosine triphosphate (GTP), for binding to the active site of the viral polymerase. asm.orgasm.org The inhibition is dependent on the concentration of GTP; higher concentrations of GTP can overcome the inhibitory effect. asm.org

Kinetic studies have determined the inhibition constant (Ki) of 2'-fluoro-dGTP for influenza virus transcriptase to be approximately 1.0 µM. nih.govasm.orgnih.gov This indicates a high affinity of the inhibitor for the viral enzyme. The mechanism involves the inhibitor binding to the polymerase, thereby preventing the incorporation of the natural nucleotide and halting the synthesis of viral RNA. asm.orgpatsnap.com

Table 1: Inhibition of Influenza Virus RNA Polymerase by 2'-fluoro-dGTP
ParameterValueReference
Inhibition TypeCompetitive with GTP asm.org
Ki1.0 µM nih.govasm.orgnih.gov
IC50 (ApG primer)93.2 ± 25 µM asm.org
IC50 (globin RNA primer)96 ± 48 µM asm.org

Effects on Nucleotide Incorporation and RNA Chain Elongation/Termination

Once the triphosphate derivative of this compound is incorporated into the growing viral RNA chain, it can lead to chain termination. nih.govasm.orgnih.gov Studies with purified ribonucleoprotein (RNP) complexes from the influenza virus have shown that the addition of a single 2'-fluoro-dGTP molecule to the nascent RNA chain is sufficient to block further elongation. nih.govasm.orgnih.gov This termination of the RNA chain effectively stops viral transcription. nih.govasm.orgnih.gov

This mechanism is not unique to influenza virus. Similar effects have been observed with other viral polymerases. For example, the triphosphate of 2′,3′-dideoxy-3′-fluoroguanosine (FLG-TP) acts as a competitive inhibitor of dGTP incorporation and a DNA chain terminator for the duck hepatitis B virus (DHBV) polymerase. asm.org The inability of the polymerase to add the next nucleotide after the incorporation of the fluorinated analog is the key to its antiviral action. asm.orgmdpi.com

Selectivity of Enzyme Inhibition over Host Cellular Polymerases

A crucial characteristic of an effective antiviral agent is its selectivity for viral enzymes over host cellular enzymes. This selectivity minimizes toxicity to the host organism. 2'-fluoro-dGTP has demonstrated significant selectivity for the influenza virus transcriptase. nih.govnih.gov

Studies have shown that cellular DNA polymerase alpha and RNA polymerase II are only weakly inhibited or are completely insensitive to 2'-fluoro-dGTP. nih.govasm.orgnih.gov This differential inhibition is a key factor in the antiviral potential of this compound derivatives. Furthermore, a partially resistant influenza virus strain was found to have a transcriptase that was 10-fold less susceptible to 2'-fluoro-dGTP, with a Ki of 13.1 µM, further confirming that the viral polymerase is the primary target. nih.govasm.orgnih.gov

Table 2: Comparative Inhibition of Viral and Cellular Polymerases by 2'-fluoro-dGTP
EnzymeInhibitionReference
Influenza Virus TranscriptaseStrong (Ki = 1.0 µM) nih.govasm.orgnih.gov
Resistant Influenza Virus TranscriptaseWeaker (Ki = 13.1 µM) nih.govasm.orgnih.gov
Cellular DNA Polymerase AlphaWeakly inhibited or insusceptible nih.govasm.orgnih.gov
Cellular RNA Polymerase IIWeakly inhibited or insusceptible nih.govasm.orgnih.gov

The utility of this compound and its derivatives in biomedical research stems from their unique interactions with cellular and viral enzymes, leading to selective accumulation within specific cells.

Mechanisms of Selective Phosphorylation by Viral Kinases (e.g., HSV1-tk)

A critical feature of guanosine analogs, including this compound derivatives, is their selective phosphorylation by viral kinases, which are often much less specific than their mammalian counterparts. nih.govsnmjournals.org The thymidine (B127349) kinase from Herpes Simplex Virus type 1 (HSV1-tk) is a prime example of such an enzyme. Unlike mammalian thymidine kinases, HSV1-tk has a broad substrate specificity, allowing it to phosphorylate a wide variety of pyrimidine (B1678525) and purine analogs, such as ganciclovir (B1264) (GCV), penciclovir (B1679225) (PCV), and acyclovir (B1169) (ACV). researchgate.netnih.govnih.gov

The process begins when the guanosine analog, for instance, an this compound derivative like 8-[18F]fluoroganciclovir (FGCV), enters a cell expressing the HSV1-tk gene. invivogen.com The viral kinase then catalyzes the first phosphorylation step, converting the analog into its monophosphate form. researchgate.netinvivogen.com This initial phosphorylation is the rate-limiting step and is crucial for the compound's subsequent processing. mdpi.com Following this, host cellular enzymes, such as guanylate kinase, further phosphorylate the monophosphate analog into its diphosphate (B83284) and ultimately its triphosphate form. researchgate.netinvivogen.comsnmjournals.org This multi-step phosphorylation is essential for the activation and subsequent trapping of the compound within the cell. The efficiency of this process can be influenced by the specific analog; for example, the presence of a fluorine atom at the 8-position can affect the affinity of the compound for HSV1-TK, with FGCV showing a lower affinity than GCV. nih.gov

Mutant versions of the HSV1-tk gene have been developed to enhance the phosphorylation of specific prodrugs, thereby improving the sensitivity of imaging reporter gene expression. snmjournals.org

Intracellular Trapping and Retention of Phosphorylated Analogs

Once phosphorylated, the this compound analogs become effectively trapped within the cell. nih.gov The addition of phosphate (B84403) groups introduces a significant negative charge to the molecule, which prevents it from readily crossing the cell membrane and exiting the cell. nih.govmdpi.com This mechanism of "intracellular trapping" is fundamental to the use of these compounds as imaging probes.

The retention of the phosphorylated analogs allows for their accumulation in cells that express the viral kinase. In the context of gene therapy, this accumulation can be cytotoxic if the triphosphate analog is incorporated into replicating DNA, causing chain termination and apoptosis. invivogen.com For imaging purposes, the level of accumulated radiolabeled probe directly reflects the activity of the viral kinase and, by extension, the level of expression of the corresponding gene. nih.gov Studies have shown that the accumulation of probes like 8-[18F]fluoropenciclovir (FPCV) in cells is significantly higher in those expressing HSV1-tk compared to control cells. snmjournals.org While 8-[3H]PCV showed greater retention than FPCV, likely due to the electronegative fluorine at position 8 increasing the Michaelis constant (Km), both demonstrated a clear correlation between accumulation and gene expression. snmjournals.org

Applications in Molecular Imaging and Gene Expression Studies

The selective uptake and trapping of this compound derivatives make them ideal candidates for the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET).

Development of 8-[18F]Fluoroguanine-Based Radiotracers for PET Imaging of Gene Expression

The development of radiotracers based on this compound has provided powerful tools for imaging gene expression in vivo. dntb.gov.uascilit.comgoogle.comuef.fi By labeling these compounds with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), researchers can visualize and quantify the expression of reporter genes, such as HSV1-tk, using PET. researchgate.netnih.gov

The synthesis of 8-[¹⁸F]fluoroguanine derivatives, including 8-[¹⁸F]fluoroacyclovir (FACV), 8-[¹⁸F]fluoroganciclovir (FGCV), and 8-[¹⁸F]fluoropenciclovir (FPCV), has been achieved through methods like direct radiofluorination. dntb.gov.uanih.gov These radiotracers are administered in tracer amounts, allowing for the imaging of biological processes without inducing pharmacological effects. nih.gov

These probes are used in conjunction with a reporter gene strategy. A "reporter gene," like HSV1-tk, is introduced into cells or an organism. The expression of this gene leads to the production of the HSV1-TK enzyme, which then selectively traps the administered 8-[¹⁸F]fluoroguanine radiotracer. The resulting PET signal from the accumulated radiotracer provides a non-invasive measure of the location and level of reporter gene expression. nih.govsnmjournals.org

Different this compound derivatives have been evaluated to optimize imaging sensitivity and specificity. For instance, FPCV has been shown to be an improved reporter probe compared to FGCV for monitoring HSV1-tk gene expression. snmjournals.org

Correlation of Radiotracer Accumulation with Gene Expression Levels

A significant body of research has established a strong correlation between the accumulation of 8-[¹⁸F]fluoroguanine-based radiotracers and the level of reporter gene expression. nih.govnih.gov Studies involving adenoviral delivery of the HSV1-tk gene to mouse livers demonstrated that the accumulation of [8-¹⁴C]-GCV was highly correlated (r² > 0.8) with both the hepatic levels of HSV1-tk mRNA and the activity of the HSV1-TK enzyme. nih.govsnmjournals.org

Similar correlations have been observed with other derivatives. In C6 glioma cells infected with varying amounts of an adenovirus carrying the HSV1-tk gene, a good correlation (r² ≈ 0.7) was found between the cellular accumulation of ¹⁸F radioactivity from FPCV and the amount of virus added, as well as the levels of HSV1-tk mRNA and enzyme activity. snmjournals.org This direct relationship allows for the quantitative assessment of gene expression using PET imaging. The intensity of the signal on a PET scan is proportional to the concentration of the radiotracer, which in turn reflects the level of reporter gene activity in the tissue. nih.gov

The table below summarizes the comparative uptake of different guanosine analog probes in cells expressing the HSV1-tk gene, highlighting the efficiency of these molecules as imaging agents.

ProbeCell LineUptake ComparisonCorrelation with Gene ExpressionReference
[8-¹⁴C]-GCV C6tk+Statistically significant accumulation in C6tk+ cells compared to C6tk- cells.High correlation (r² > 0.8) with HSV1-tk mRNA and enzyme levels in mouse liver. nih.gov
FGCV vs. FPCV C6-stb-tk+FPCV accumulation is 1.6 to 2.5-fold greater than FGCV.Good correlation (r² ≈ 0.7) between ¹⁸F radioactivity and HSV1-tk mRNA and enzyme levels. snmjournals.org
[¹⁸F]FHBG Transduced HT-2912-fold higher uptake than [¹⁸F]FHPG at 5 hours.Selectively phosphorylated by HSV-tk, showing high uptake ratios in transduced tumors. snmjournals.orgsnmjournals.org

Metabolic Fate and Stability Profiles of 8 Fluoroguanine Conjugates

Kinetics and Mechanism of Defluorination Reactions

The C(8)-fluorine bond in 8-fluoroguanine and its derivatives is susceptible to cleavage under certain conditions. Understanding the kinetics and the underlying chemical mechanisms of this defluorination is crucial for predicting the stability and reactivity of these compounds.

The carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov Despite the high bond dissociation energy of the C-F bond, which suggests significant stability, the C(8)-fluorine bond in 8-fluoropurine nucleosides can be surprisingly labile under both physiological and certain chemical conditions. nih.govnih.gov Dissociation of fluorine from carbon is typically a heterolytic process under physiological conditions. nih.gov

Studies on protected 8-fluoroguanosine derivatives have shown that the C(8)-fluorine bond is susceptible to cleavage under standard basic (e.g., ammonia (B1221849) in methanol) and acidic conditions used in nucleoside chemistry. researchgate.net This susceptibility is a critical factor in the design of synthetic routes and the handling of these compounds. researchgate.netacs.org The stability of the bond is influenced by the electronic environment at the C8 position of the purine (B94841) ring. researchgate.netmdpi.comresearchgate.net Modifications at this position can affect the conformation of the glycosidic bond. mdpi.com

The stability of fluorinated compounds is a significant area of research, particularly for the development of radiotracers for positron emission tomography (PET), where in vivo defluorination can lead to the accumulation of [¹⁸F]fluoride in bone, causing high background signals. researchgate.net

The defluorination of 8-fluoropurine nucleosides is proposed to proceed through a nucleophilic aromatic substitution (SNA_r) mechanism, specifically an addition-elimination pathway. researchgate.netbyjus.com This mechanism is common for nucleophilic substitutions on electron-poor aromatic rings. masterorganicchemistry.com

The process involves two main steps:

Addition of a Nucleophile: A nucleophile attacks the electron-deficient C8 carbon of the purine ring, which bears the fluorine atom. libretexts.org This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the purine ring is temporarily disrupted in this step. libretexts.org

Elimination of the Fluoride (B91410) Ion: The aromaticity is restored by the elimination of the fluoride ion, which acts as the leaving group. masterorganicchemistry.comlibretexts.org

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. byjus.commasterorganicchemistry.com For purine systems, the electronegative nitrogen atoms in the ring contribute to the electron deficiency at the C8 position, making it susceptible to nucleophilic attack. researchgate.net

Table 1: Key Steps in the Proposed S_NAr Mechanism for Defluorination of this compound

StepDescriptionIntermediate/Transition State
1. Nucleophilic Attack A nucleophile attacks the C8 carbon of the this compound ring.Formation of a tetrahedral Meisenheimer-like intermediate.
2. Elimination The fluoride ion is expelled from the intermediate.Restoration of the aromatic purine ring system.

This table outlines the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution leading to the defluorination of this compound.

The rate of the defluorination reaction is significantly influenced by the electronic properties of the purine ring, specifically the electron density at the C8 position and the pKa of the N7 nitrogen. researchgate.net

In basic media, the rate of defluorination is primarily dependent on the electron density at the C8 carbon. researchgate.net A lower electron density at C8 makes the carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction rate. Substituents on the purine ring that withdraw electron density will, therefore, enhance the rate of defluorination. libretexts.org

In acidic media, the rate of defluorination is determined by the pKa of the N7 nitrogen of the purine ring. researchgate.net Protonation at N7 increases the electron-withdrawing nature of the imidazole (B134444) portion of the purine ring, thereby activating the C8 position towards nucleophilic attack and increasing the defluorination rate. The pKa value reflects the ease of this protonation. lasalle.edu The inductive effect of substituents can also play a role in altering the pKa and, consequently, the reaction rate. youtube.comwhiterose.ac.uk

Kinetic studies of these reactions are often performed using ¹⁹F NMR spectroscopy to monitor the disappearance of the fluorinated starting material over time under pseudo-first-order conditions. researchgate.netwikipedia.org

Proposed Addition-Elimination (SNAr) Mechanisms for Defluorination

Biotransformation Pathways and Metabolite Identification

Once introduced into a biological system, this compound and its conjugates are subject to metabolic processes that can alter their structure and activity. Identifying the resulting metabolites and understanding the enzymatic pathways involved is essential for characterizing their biological effects.

Fluorinated compounds are substrates for a variety of enzymes, and their metabolism can lead to a range of biotransformations. ucd.ie While the carbon-fluorine bond is generally stable, certain enzymes are capable of catalyzing its cleavage. nih.gov The biotransformation of fluorinated xenobiotics is an area of growing interest due to the increasing use of fluorine in pharmaceuticals and agrochemicals. wikipedia.orgucd.ie

The metabolism of fluorinated compounds can proceed through various reactions, including hydroxylation, dealkylation, and conjugation. nih.govfrontiersin.org For instance, studies on fluorotelomer acids have identified biotransformation products resulting from dehydrogenation, monohydroxylation, alcohol oxidation, decarboxylation, and HF-elimination. nih.gov Metabolite identification studies (MetID) are crucial for understanding these pathways and for detecting potentially reactive or toxic metabolites. drugdiscoverytrends.com These studies often employ techniques like high-resolution mass spectrometry to identify and characterize metabolites in various biological matrices. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including halogenated compounds. mdpi.commdpi.comfrontiersin.orgjpionline.org These enzymes are capable of catalyzing a variety of oxidative reactions, including dehalogenation. mdpi.commdpi.com

CYP-mediated metabolism of fluorinated compounds can lead to defluorination. nih.gov The mechanism often involves the hydroxylation of a carbon atom adjacent to the fluorine-bearing carbon, which can lead to the elimination of hydrogen fluoride. nih.gov In other cases, CYP enzymes can catalyze oxidative dehalogenation directly at the carbon-halogen bond. nih.gov For example, the metabolism of the anesthetic enflurane (B1671288) is catalyzed by cytochrome P450, leading to oxidative dehalogenation and the formation of fluoride ions. nih.gov Computational studies have also explored the mechanisms of CYP-mediated C-F bond degradation. researchgate.net

While the direct role of specific CYP isoforms in the metabolism of this compound is not extensively detailed in the provided context, the known function of these enzymes in metabolizing other fluorinated and halogenated compounds suggests their potential involvement. mdpi.commdpi.comnih.gov The activity of CYP enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs, which can affect the metabolic profile of a fluorinated compound. frontiersin.org

Research on 8 Fluoroguanine Derivatives and Analogs with Modified Structures

Design and Synthesis of Purine (B94841) Nucleoside and Nucleotide Analogs

The strategic incorporation of fluorine into the guanine (B1146940) scaffold has been a key area of research, aiming to modulate the biological properties of nucleoside and nucleotide analogs. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the metabolic stability, conformational preference, and interaction with target enzymes. researchgate.netresearchgate.net

The synthesis of 8-fluoroguanine nucleosides has been approached through various chemical strategies, primarily involving the direct fluorination of a pre-formed nucleoside. One prominent method involves the regioselective fluorination of guanine derivatives using dilute elemental fluorine (F₂). researchgate.net This electrophilic fluorination can be performed on protected purine nucleosides in solvents like chloroform (B151607), which has been shown to provide better yields compared to acetonitrile (B52724) or nitromethane (B149229). researchgate.net

A common synthetic route for 8-fluoro-2'-deoxyguanosine derivatives starts with the protection of the hydroxyl groups of 2'-deoxyguanosine. For instance, 3′,5′-O-Bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine can be synthesized and then subjected to metalation with lithium diisopropylamide (LDA) followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). researchgate.netmdpi.comresearchgate.net This method yields the protected 8-fluoro derivative, which can then be deprotected. mdpi.comresearchgate.net However, challenges have been noted, such as the failure of this fluorination reaction with different protecting groups like N-2-(N,N-dimethylformamidine). mdpi.comresearchgate.net

Another approach reports a straightforward synthesis of protected 8-fluoro nucleosides via metalation-electrophilic fluorination under heterogeneous reaction conditions. nih.gov This was noted as the first synthesis of 8-fluoro-2'-deoxyribonucleoside derivatives, with higher yields observed for deoxyribonucleosides compared to ribonucleosides. researchgate.netnih.gov The stability of these compounds is a critical factor; for example, 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine was found to be labile under certain acidic conditions but stable enough for use in solid-phase synthesis with dichloroacetic acid. researchgate.net

Direct radiofluorination has also been developed for synthesizing 8-[¹⁸F]fluoroguanosine from guanosine (B1672433) using [¹⁸F]F₂ in ethanol (B145695) with tetraethylammonium (B1195904) hydroxide (B78521). osti.govnih.gov This method is crucial for producing probes for positron emission tomography (PET) imaging. osti.govnih.gov

Table 1: Selected Synthesis Methods for 8-Fluoroguanosine Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosinei) LDA, toluene (B28343), -78 °C; ii) NFSI3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine30% researchgate.net
Guanosine (1d)[¹⁸F]F₂, tetraethylammonium hydroxide, ethanol, room temp.8-[¹⁸F]Fluoroguanosine (3d)~1% (radiochemical) osti.govnih.gov
Protected 2'-deoxyribonucleosidesMetalation-electrophilic fluorinationProtected 8-fluoro-2'-deoxyribonucleosidesHigher than ribonucleosides nih.gov
Acetyl-protected purine nucleosidesElemental fluorine (F₂), chloroform8-Fluoropurine nucleosides~30% researchgate.net

The synthesis of acyclic and dideoxy analogs of this compound expands the structural diversity and potential therapeutic applications of this class of compounds. researchgate.net These modifications, which alter the sugar moiety, are designed to create molecules that can act as chain terminators in DNA or RNA synthesis or have improved pharmacological properties. cardiff.ac.uk

Acyclic analogs, such as 8-[¹⁸F]fluoroganciclovir, 8-[¹⁸F]fluoropenciclovir, and 8-[¹⁸F]fluoroacyclovir, have been synthesized via direct radiofluorination of their respective parent compounds (ganciclovir, penciclovir (B1679225), and acyclovir) with [¹⁸F]F₂. osti.govnih.gov These syntheses provide radiolabeled probes for in vivo imaging. osti.govnih.gov The development of N-(3-fluoro-2-phosphonomethoxypropyl) (FPMP) derivatives represents another significant class of acyclic nucleosides. researchgate.net The synthesis involves a Mitsunobu alkylation to form the bond between the chiral fluorinated side-chain and a modified guanine base. researchgate.net

2',3'-Dideoxy-3'-fluoroguanosine is a synthetic nucleoside analog designed to interfere with nucleic acid synthesis. biosynth.com A strategy for preparing 3'-fluorinated nucleoside analogs involves the electrophilic fluorination of stable 2'-ketonucleosides. acs.org This approach was developed for the synthesis of 3'-fluoroguanosine (3'-FG) and has been extended to other 3'-fluoronucleosides, demonstrating the utility of the 2'-ketonucleoside as a versatile intermediate. acs.org

Synthesis of Ribonucleoside and Deoxyribonucleoside Derivatives

Structure-Activity Relationship (SAR) Studies of Fluorinated Guanine Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to fluorinated guanine compounds influence their biological effects. These studies guide the design of new analogs with enhanced potency and selectivity. nih.gov

The introduction of fluorine and other substituents at various positions on the purine ring or the sugar moiety significantly impacts biochemical activity. For instance, in a series of 2'-fluoro-2',3'-unsaturated D-nucleosides, the guanine derivative exhibited significant anti-HIV activity. nih.gov SAR studies have shown that modifications at the C8 position of purine nucleosides can affect the conformation of the glycosidic bond, which in turn influences interaction with target enzymes. nih.gov

The type and position of substituents are critical. In one study, it was observed that for certain inhibitors, halogen substitution was more potent than alkyl substitution. nih.gov Specifically, a fluoro-substituted derivative showed better inhibitory activity than bromo- or chloro-substituted analogs. nih.gov A comparison between 3'-fluoro ddG (a guanine derivative) and its adenine (B156593) analog showed the guanine compound to be more active against HIV. aaai.org This highlights that the nature of the purine base itself is a key determinant of activity. The stereochemistry of the fluorine atom is also vital; for example, a 3'-fluoro group in the "down" position can result in an active compound, while the same group in the "up" position can lead to inactivity. aaai.org

Fluorinated guanine analogs have been evaluated for their antiviral activity against a range of viruses, including Hepatitis B Virus (HBV) and influenza virus. 2'-Deoxy-2'-fluoroguanosine (B44010) was identified as an inhibitor of influenza virus transcription, although it was not developed further. cardiff.ac.uk Favipiravir (B1662787), a fluorinated pyrazine (B50134) derivative that acts as a guanine analog, has shown broad-spectrum activity against influenza A, B, and C viruses, including strains resistant to other antiviral drugs. cardiff.ac.uk

In the context of HBV, nucleoside analogs are a cornerstone of therapy. virosin.org While specific data on this compound's anti-HBV activity is limited in the provided context, the general class of guanosine analogs is highly relevant. For example, 2',3'-dideoxyguanosine (B1417426) (ddG) has demonstrated effective inhibition of HBV replication in vitro. virosin.org It showed activity against wild-type HBV and, importantly, against lamivudine-resistant and adefovir-resistant mutants. virosin.org This suggests that novel guanosine analogs could play a role in overcoming drug resistance. The development of new anti-influenza agents is critical due to the emergence of drug-resistant strains. researchgate.net Neuraminidase inhibitors like RWJ-270201 have shown activity against both influenza A and B. biocryst.com

Table 2: Antiviral Activity of Selected Guanine Analogs

CompoundVirus TargetActivity MetricResultReference
2',3'-Dideoxyguanosine (ddG)Hepatitis B Virus (HBV)EC₅₀0.3 ± 0.05 µmol/L virosin.org
2',3'-Dideoxyguanosine (ddG)Lamivudine-resistant HBVAntiviral ActivitySimilar to wild-type virosin.org
2',3'-Dideoxyguanosine (ddG)Adefovir-resistant HBVAntiviral ActivitySimilar to wild-type virosin.org
Favipiravir (T-705)Influenza A, B, C VirusesInhibitionEffective in vitro cardiff.ac.uk
2'-Deoxy-2'-fluoroguanosineInfluenza VirusInhibitionInhibitor of transcription cardiff.ac.uk

A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. researchgate.net Cross-resistance, where resistance to one drug confers resistance to other drugs in the same class, further complicates treatment. scirp.org This is a significant concern for nucleoside analogs used against viruses like HBV and HIV. nih.gov

For HBV, resistance mutations typically affect the reverse transcriptase domain of the viral polymerase. amegroups.org While newer drugs like tenofovir (B777) have a high barrier to resistance, managing pre-existing resistance from older drugs like lamivudine (B182088) is challenging due to potential cross-resistance. nih.gov For example, tenofovir is structurally similar to adefovir, raising concerns about its effectiveness against adefovir-resistant HBV strains. amegroups.org In vitro studies have confirmed that tenofovir is less effective against HBV mutants with primary resistance mutations to adefovir. amegroups.org Conversely, some analogs show a lack of cross-resistance. Studies on 2'-fluoro-2',3'-unsaturated D-nucleosides found no significant cross-resistance with lamivudine-resistant HIV variants. nih.gov Similarly, the guanosine analog 2',3'-dideoxyguanosine was shown to be active against lamivudine- and adefovir-resistant HBV mutants, indicating a favorable cross-resistance profile. virosin.org The development of favipiravir for influenza is also promising because very limited resistance to it has been reported, and it is active against strains resistant to current drugs. cardiff.ac.uk

Evaluation of Antiviral Activity Profiles (e.g., anti-HBV, anti-Influenza)

Development of this compound Prodrugs and Conjugates

The strategic modification of this compound into prodrugs and conjugates represents a key area of research aimed at unlocking its full therapeutic utility. Prodrugs are inactive precursors that are metabolically converted to the active drug in the body, a strategy often employed to improve oral bioavailability, increase stability, and enhance cellular uptake. nih.govnih.gov Conjugation, on the other hand, involves linking the drug to other molecules such as lipids, peptides, or antibodies to achieve targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. nih.govbinaytara.orgmdpi.com

Prodrug Strategies: The ProTide Approach

A prominent and successful prodrug strategy for nucleoside analogues is the phosphoramidate (B1195095) "ProTide" technology. nih.govacs.org This approach masks the nucleoside monophosphate, allowing it to bypass the often inefficient initial phosphorylation step, a common rate-limiting factor in the activation of nucleoside drugs. The ProTide consists of the nucleoside monophosphate with the phosphate (B84403) group masked by an aryloxy group and an amino acid ester. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate. acs.org

While direct research on ProTides of this compound is limited in the available literature, extensive studies on the closely related 2'-fluoro-2'-deoxyguanosine provide a strong proof-of-concept for this strategy. nih.gov In one such study, 6-modified 2'-fluoro-2'-deoxyguanosine analogues were converted into their corresponding phosphoramidate ProTides. These ProTides demonstrated significant antiviral activity against the influenza virus, whereas the parent nucleosides were inactive. nih.gov The success of this approach for a similar fluorinated guanosine analogue suggests its potential applicability to this compound.

Table 1: Example of a ProTide strategy for a 2'-fluoro-2'-deoxyguanosine analogue nih.gov

Parent NucleosideProTide MoietyOutcome
6-O-methyl-2'-fluoro-2'-deoxyguanosine5'-O-naphthyl(methoxy-L-alaninyl)Displayed antiviral EC(99) value of ~12 μM
6-O-ethyl-2'-fluoro-2'-deoxyguanosine5'-O-naphthyl(methoxy-L-alaninyl)Displayed antiviral EC(99) value of ~12 μM
2'-deoxy-2'-fluoro-6-chloroguanosine5'-O-naphthyl(methoxy-L-alaninyl)Displayed antiviral EC(99) value of ~12 μM
6-O-ethyl-2'-fluoro-2'-deoxyguanosine5'-O-naphthyl(ethoxy-L-alaninyl)Displayed antiviral EC(99) value of ~12 μM

This "double prodrug" concept, where both the 5'-phosphate and a modification on the base are masked, highlights a sophisticated strategy to improve the therapeutic profile of nucleoside analogues. nih.gov

Conjugation for Targeted Delivery

Conjugating this compound to various moieties can facilitate its delivery to specific sites of action, such as cancer cells. This targeted approach can significantly enhance the therapeutic index by increasing the drug concentration at the target while minimizing exposure to healthy tissues.

Lipid-Drug Conjugates: Covalently attaching lipids to a drug molecule, creating a lipid-drug conjugate (LDC), can improve its lipophilicity, enhance its incorporation into drug delivery systems like lipid nanoparticles, and potentially improve oral bioavailability. nih.govnih.gov This strategy has been successfully applied to various nucleoside analogues. nih.gov For this compound, conjugation to lipids such as fatty acids or phospholipids (B1166683) could enhance its passage through cellular membranes. nih.govnih.gov These LDCs can be formulated into nanoparticles or liposomes for systemic administration. nih.gov

Peptide-Drug Conjugates (PDCs): PDCs utilize peptides as targeting ligands to deliver cytotoxic drugs to cells that overexpress specific receptors. mdpi.comnih.govqyaobio.com For instance, a peptide that binds to a receptor abundant on cancer cells could be conjugated to this compound. Upon binding and internalization, the linker connecting the peptide and the drug is cleaved, releasing the active this compound inside the target cell. nih.gov The choice of linker is critical and can be designed to be cleaved by specific enzymes that are upregulated in the tumor microenvironment. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs represent a powerful class of targeted therapeutics where a highly potent cytotoxic agent is linked to a monoclonal antibody that recognizes a tumor-specific antigen. binaytara.orgmdpi.commdpi.com This approach allows for the selective delivery of the payload to cancer cells. While no ADCs using this compound have been reported, the principle is applicable. An antibody targeting a protein exclusively or highly expressed on the surface of a particular cancer type could be conjugated to this compound, providing a highly specific and potent anticancer agent. binaytara.org The linker chemistry in ADCs is a field of intensive research, with both cleavable and non-cleavable linkers being employed to ensure the payload is released effectively at the target site. mdpi.com

Table 2: Potential Conjugation Strategies for this compound

Conjugate TypeTargeting MoietyLinker Type (Example)Potential Advantage
Lipid-Drug ConjugateFatty Acid/PhospholipidEster bondEnhanced lipophilicity and membrane permeability. nih.govnih.gov
Peptide-Drug ConjugateTumor-targeting peptideEnzyme-cleavable linkerTargeted delivery to specific cancer cells. mdpi.comnih.gov
Antibody-Drug ConjugateMonoclonal AntibodyHydrazone or disulfide linkerHigh specificity for tumor antigens, reducing systemic toxicity. binaytara.orgmdpi.com

Perspectives and Emerging Research Avenues for 8 Fluoroguanine

Enhancing Metabolic Stability for Clinical Translation

The successful clinical translation of therapeutic and imaging agents often hinges on their metabolic stability. researchgate.netmdpi.com For 8-fluoroguanine and its derivatives, ensuring they remain intact in the body long enough to exert their effect or be detected is a critical area of research. researchgate.net The introduction of a fluorine atom can significantly alter a molecule's properties, including its resistance to metabolic degradation. researchgate.netmdpi.com

Strategies to improve the metabolic stability of compounds like this compound derivatives are actively being investigated. These include:

Structural Modifications: Altering the chemical structure to block sites that are susceptible to metabolic enzymes is a primary approach. mdpi.com This can involve the addition of other chemical groups or modifying the existing side chains.

Deuteration: The replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen, can slow down metabolic processes that involve breaking carbon-hydrogen bonds. mdpi.com This strategy has been successfully used to enhance the metabolic stability of other drugs. mdpi.com

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving its metabolic profile while retaining its desired activity. mdpi.com

In vitro assays using liver microsomes or hepatocytes are crucial tools for evaluating the metabolic stability of new this compound analogs. wuxiapptec.comevotec.com These assays help researchers predict how a compound will be metabolized in the body and guide further chemical modifications to enhance its stability. wuxiapptec.comnih.gov The ultimate goal is to design this compound derivatives with an optimal balance of activity and metabolic stability for successful clinical use. nih.gov

Rational Design of Next-Generation Imaging Probes

This compound, particularly its radio-labeled form with fluorine-18 (B77423) ([¹⁸F]), is a valuable building block for the development of imaging probes for Positron Emission Tomography (PET). researchgate.netnih.gov PET is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biological processes at the cellular and molecular level. researchgate.netfrontiersin.org The rational design of new and improved imaging probes based on this compound is an active area of research. illinois.edu

The development of 8-[¹⁸F]fluoroguanine derivatives has provided probes for imaging gene expression. nih.govgoogle.com For instance, derivatives like 8-[¹⁸F]fluoroganciclovir have been investigated as PET reporter probes for imaging the expression of the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene. nih.govresearchgate.net This technology has significant implications for monitoring gene therapy and understanding gene function in living organisms. nih.gov

Key considerations in the rational design of next-generation this compound imaging probes include:

Target Specificity: The probe must selectively bind to its intended biological target. frontiersin.org

High Affinity: Strong binding to the target is necessary for a clear imaging signal. researchgate.net

Favorable Pharmacokinetics: The probe should be able to reach its target in sufficient concentrations and be cleared from non-target tissues to minimize background signal. nih.gov

Efficient Radiosynthesis: The process of incorporating the radioactive fluorine-18 isotope must be rapid and efficient due to its short half-life of approximately 110 minutes. researchgate.netnih.gov

Researchers are continuously exploring new synthetic methods and structural modifications to optimize these properties and develop the next generation of this compound-based PET probes for a wider range of biological targets. nih.govacs.orgosti.gov

Computational Chemistry in Predicting Interactions and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, and its application to this compound is no exception. mdpi.commit.edu By using computational models, researchers can predict the interactions of this compound and its derivatives with biological targets, as well as their chemical reactivity. nih.govdiva-portal.org

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of molecules. diva-portal.orgmdpi.com This information can help in understanding:

Binding Affinity: Predicting how strongly an this compound derivative will bind to a target protein, which is crucial for its efficacy as a drug or imaging probe. lifechemicals.com

Reaction Mechanisms: Elucidating the step-by-step process of chemical reactions, such as the defluorination of 8-fluoropurine nucleosides under different conditions. researchgate.net

Spectroscopic Properties: Predicting properties like NMR spectra, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biomolecules over time. mdpi.com These computational approaches can significantly accelerate the design and development of new this compound-based compounds by allowing researchers to prioritize the synthesis of molecules with the most promising predicted properties. youtube.com

Table 1: Computational Methods in this compound Research

Computational Method Application in this compound Research Reference
Density Functional Theory (DFT) Calculation of electronic structure, prediction of reactivity and spectroscopic properties. diva-portal.orgmdpi.com
Molecular Dynamics (MD) Simulation of the dynamic interactions between this compound derivatives and biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the metabolic stability of new compounds. nih.gov

Expanding Applications in Chemical Biology and Drug Discovery

The unique properties of this compound make it a valuable tool for exploring fundamental biological processes and for the discovery of new therapeutic agents. researchgate.net Its applications in chemical biology and drug discovery are continually expanding.

In chemical biology, this compound and its nucleoside derivatives can be incorporated into nucleic acids (DNA and RNA) to study their structure and function. mdpi.com The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing researchers to investigate conformational changes in DNA, such as the transition between B-DNA and Z-DNA. mdpi.com

In drug discovery, the introduction of a fluorine atom into a guanine-based molecule can lead to compounds with improved pharmacological properties. researchgate.netmdpi.comcore.ac.uk Fluorination can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and alter the compound's bioavailability. mdpi.comresearchgate.net

Research is ongoing to explore the potential of this compound derivatives as:

Antiviral agents: Targeting viral enzymes that are essential for replication. acs.orgkuleuven.be

Anticancer agents: Interfering with the synthesis or function of nucleic acids in cancer cells.

Probes for metabolic labeling: The azido (B1232118) derivative, 8-azido-Kdo, has been used to label lipopolysaccharides in bacteria for visualization and study. rsc.org

The development of new synthetic methodologies, including efficient fluorination techniques and cross-coupling reactions, is crucial for creating a diverse library of this compound derivatives for biological screening and further development. mdpi.comnih.govuio.no

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-[¹⁸F]Fluoroguanine
8-[¹⁸F]Fluoroganciclovir
8-[¹⁸F]Fluoropenciclovir
8-[¹⁸F]Fluoroacyclovir
8-[¹⁸F]Fluoroguanosine
Ganciclovir (B1264)
Penciclovir (B1679225)
Acyclovir (B1169)
Guanosine (B1672433)
5-fluoro-2′-deoxycytidine
2-fluoro-2′-deoxyadenosine
2-fluoroadenosine
8-fluoro-N-isobutyryl-2′-deoxyguanosine
3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine
3′,5′-O-bis(tert-butyldimethylsilyl)-N-2- dimethylformamidine-2′-deoxyguanosine
8-azido-3,8-dideoxy-α/β-D-manno-oct-2-ulosonic acid (Kdo-8-N₃)
C8-bromoguanosine
C8-hydroxylaminoguanosine
C8-vinyl adenosine
8-Bromo-2′-deoxyguanosine

Q & A

Q. What are the established synthetic pathways for 8-Fluoroguanine, and how can purity be validated?

this compound is typically synthesized via nucleophilic aromatic substitution or fluorination of guanine derivatives using reagents like Selectfluor™ or KF under controlled conditions. Purity validation requires a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., observing the absence of non-fluorinated byproducts at δ ~8 ppm in 1^1H-NMR). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 169.04 (M+H+^+) .

Q. What in vitro assays are commonly used to study this compound’s biological activity?

Standard assays include:

  • Cell viability assays (e.g., MTT or resazurin reduction) to assess cytotoxicity in cancer cell lines.
  • Enzyme inhibition studies targeting purine metabolism enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), using spectrophotometric detection of NADH depletion at 340 nm .
  • Radiolabeled uptake studies (3^3H or 18^{18}F) to quantify cellular incorporation .

Q. How should researchers address solubility challenges in this compound experiments?

Due to its low aqueous solubility, use co-solvents like DMSO (≤1% v/v) or buffer systems (e.g., phosphate-buffered saline at pH 7.4). Pre-saturate solutions via sonication (30 min at 40 kHz) and filter through 0.22 µm membranes. Characterize solubility limits using dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

Contradictions (e.g., reported dual roles as a cytostatic agent vs. DNA disruptor) require:

  • Dose-response profiling to identify concentration-dependent effects.
  • Omics integration : RNA-seq to map transcriptional changes and metabolomics (LC-MS) to track purine pathway intermediates.
  • Kinetic modeling of enzyme inhibition constants (KiK_i) using nonlinear regression (e.g., GraphPad Prism) to compare HGPRT binding affinities across studies .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Use a crossover design in rodent models to minimize inter-subject variability:

  • Dosing routes : Intravenous (IV) for bioavailability calculation and oral gavage for absorption studies.
  • Sampling : Serial blood draws at t = 0, 15, 30, 60, 120 min post-dose. Analyze plasma via LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL.
  • Compartmental modeling (e.g., non-linear mixed-effects modeling in NONMEM) to estimate clearance (CL) and volume of distribution (VdV_d) .

Q. How can researchers validate this compound’s selectivity for target enzymes?

Employ:

  • Crystallography : Resolve X-ray structures of this compound bound to HGPRT (PDB ID) to identify fluorine-mediated hydrogen bonding.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH\Delta H, KdK_d) against off-target enzymes like adenine phosphoribosyltransferase (APRT).
  • CRISPR-Cas9 knockouts : Compare cytotoxicity in HGPRT/^{-/-} vs. wild-type cell lines .

Q. What strategies mitigate photodegradation of this compound in light-exposed assays?

  • Stability testing : Expose solutions to UV (254 nm) and visible light (400–700 nm) for 24–72 hrs; quantify degradation via HPLC.
  • Additives : Include antioxidants (0.1% w/v ascorbic acid) or chelators (1 mM EDTA).
  • Dark controls : Wrap microplates in aluminum foil during incubation and use amber vials for stock solutions .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent cytotoxicity data?

  • Nonlinear regression : Fit sigmoidal curves (log[dose] vs. response) to calculate IC50_{50} values with 95% confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Grubbs’ test to identify and exclude outliers in replicate measurements (p<0.05p < 0.05) .

Q. Example Table: Cytotoxicity in HeLa Cells

Concentration (µM)Viability (%) ± SDn
0 (Control)100 ± 56
1085 ± 76
5042 ± 96
10018 ± 46

Q. What criteria determine whether a contradiction in metabolic flux data invalidates a hypothesis?

Apply the Bradford-Hill criteria :

  • Consistency : Are discrepancies replicated across independent labs?
  • Temporality : Does this compound exposure precede metabolic changes?
  • Biological plausibility : Align findings with known fluorine electronegativity effects on enzyme active sites .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Publish step-by-step synthesis and assay procedures in supplementary materials (e.g., exact molar ratios, incubation temperatures).
  • Raw data deposition : Share HPLC chromatograms, NMR spectra, and raw cell counts via repositories like Zenodo or Figshare.
  • Reagent validation : Certify fluorination agents (e.g., Selectfluor™ lot numbers) and cell line authentication (STR profiling) .

Q. What ethical guidelines apply to animal studies involving this compound?

  • 3Rs compliance : Replace rodents with in vitro models where possible; refine dosing to minimize suffering.
  • IACUC approval : Document protocol ID and adherence to ARRIVE 2.0 guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroguanine
Reactant of Route 2
Reactant of Route 2
8-Fluoroguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.